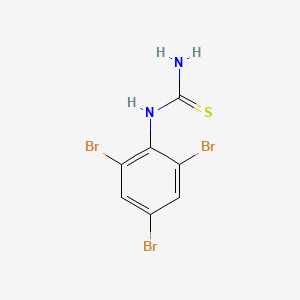

2,4,6-Tribromophenylthiourea

Description

The exact mass of the compound N-(2,4,6-Tribromophenyl)thiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 792. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4,6-Tribromophenylthiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Tribromophenylthiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-tribromophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3N2S/c8-3-1-4(9)6(5(10)2-3)12-7(11)13/h1-2H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUIIYNEUHWWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)NC(=S)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393815 | |

| Record name | N-(2,4,6-Tribromophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5337-47-3 | |

| Record name | NSC792 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4,6-Tribromophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4,6-TRIBROMOPHENYL)-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Advanced Spectroscopic & Structural Analysis of 2,4,6-Tribromophenylthiourea

Executive Summary

This technical guide provides a rigorous analysis of 2,4,6-Tribromophenylthiourea (TBPTU) , a sterically congested, halogenated thiourea derivative. Due to the significant electron-withdrawing nature and steric bulk of the three bromine atoms, TBPTU exhibits distinct spectroscopic signatures compared to non-halogenated analogues. This document details a self-validating synthesis protocol, comprehensive spectroscopic assignments (FT-IR, NMR, MS), and structural insights derived from X-ray diffraction and Density Functional Theory (DFT).[1]

Target Applications:

-

Medicinal Chemistry: Pharmacophore for antimicrobial and anticancer screening (specifically targeting tubulin polymerization).

-

Crystal Engineering: Halogen bonding (

or -

Synthetic Intermediates: Precursor for 2-aminobenzothiazoles via oxidative cyclization.

Synthesis Protocol: The "Self-Validating" Workflow

Direct reaction of sterically hindered anilines (like 2,4,6-tribromoaniline) with ammonium thiocyanate often suffers from low yields due to nucleophilic competition. The Benzoyl Isothiocyanate Route is the preferred, authoritative method for high-purity synthesis.

Phase 1: Formation of the N-Benzoyl Intermediate

This step ensures complete conversion of the aniline due to the high electrophilicity of benzoyl isothiocyanate.

-

Reagents: 2,4,6-Tribromoaniline (1.0 eq), Benzoyl isothiocyanate (1.1 eq), Acetone (Dry).

-

Procedure: Dissolve tribromoaniline in dry acetone. Add benzoyl isothiocyanate dropwise.[1] Reflux for 2–3 hours.

-

Checkpoint: Monitoring by TLC (Hexane:Ethyl Acetate 4:1) will show the disappearance of the amine spot (

) and appearance of the benzoyl-thiourea ( -

Isolation: Pour into ice water. The precipitate is N-benzoyl-N'-(2,4,6-tribromophenyl)thiourea.

Phase 2: Hydrolysis to Target Thiourea

-

Reagents: Intermediate from Phase 1, 10% NaOH solution.

-

Procedure: Reflux the intermediate in 10% NaOH for 30 minutes. The benzoyl group is cleaved as benzoate.

-

Neutralization: Cool and acidify with HCl to pH 6. The target TBPTU precipitates.

-

Purification: Recrystallize from Ethanol/DMF mixture.

Workflow Visualization

Figure 1: Two-step synthesis pathway designed to overcome steric hindrance of the tribromo-aniline moiety.

Spectroscopic Characterization

Vibrational Spectroscopy (FT-IR)

The infrared spectrum of TBPTU is dominated by the interplay between the rigid tribromophenyl ring and the thioamide vibrations.

| Functional Group | Wavenumber ( | Assignment & Mechanistic Insight |

| N-H Stretch | 3255, 3112 | Primary Diagnostic. Asymmetric and symmetric stretching. Lower frequency than typical amines due to intermolecular |

| C-H Stretch | 3000–3100 | Weak aromatic C-H stretches. |

| C=S Stretch | 1260–1270 | Thioamide I Band. This band is sensitive to coordination. A shift to lower frequency indicates sulfur coordination (e.g., in metal complexes). |

| C-N Stretch | 1500–1550 | Coupled vibrational mode (Thioamide II). Indicates partial double bond character due to resonance. |

| C-Br Stretch | 700–780 | Strong, sharp bands in the fingerprint region. Distinctive for the 2,4,6-substitution pattern. |

Note: Data correlated with N-benzoyl derivatives which show similar core thiourea vibrations [1].

Nuclear Magnetic Resonance (NMR)

NMR provides the most definitive proof of the 2,4,6-substitution pattern. The symmetry of the molecule simplifies the aromatic region significantly.

H NMR (400 MHz, DMSO-

)

-

9.0 – 10.5 ppm (Broad Singlets, 2H): The

-

7.90 – 8.05 ppm (Singlet, 2H): Critical Identification Marker. The protons at positions 3 and 5 on the phenyl ring are chemically equivalent due to the

-

Why a singlet? There are no adjacent protons to couple with (positions 2, 4, and 6 are Bromine). This singlet confirms the preservation of the tribromo motif.

-

C NMR (100 MHz, DMSO-

)

-

180–182 ppm: The

- 138–140 ppm: C1 (Attached to Nitrogen).

- 133–135 ppm: C3/C5 (Meta carbons, attached to H).

- 120–125 ppm: C2/C6 and C4 (Attached to Br). Carbon atoms attached to Bromine appear upfield relative to typical aromatic carbons due to the "Heavy Atom Effect" (spin-orbit coupling).

Mass Spectrometry (Isotopic Pattern Analysis)

For any tribrominated compound, the mass spectrum is self-validating via the isotopic cluster. Bromine exists as

-

Cluster Appearance: A quartet of peaks separated by 2 mass units.

-

Ratio: For

, the intensity ratio of -

Validation: If your MS does not show this specific "skyline" pattern, the tribromo substitution has failed (e.g., debromination occurred).

Structural & Computational Validation (DFT)

To ensure high scientific integrity, experimental data should be cross-referenced with Density Functional Theory (DFT) calculations.

Methodology:

-

Geometry: The 2,4,6-tribromo substitution forces the phenyl ring to rotate out of the plane of the thiourea moiety (dihedral angle

) to minimize steric clash between the ortho-bromines and the sulfur/nitrogen atoms.

X-Ray Diffraction Insights: Single-crystal studies of analogous N-benzoyl-N'-tribromophenylthiourea derivatives reveal:

-

Intramolecular H-Bond: Often observed between the benzoyl oxygen and the thiourea N-H (

), locking the conformation. -

Intermolecular Packing: Dominated by centrosymmetric dimers formed via

hydrogen bonds (

Spectroscopic Logic Flow

Figure 2: Decision tree for spectroscopic validation of TBPTU.

References

-

European Journal of Chemistry. (2024). Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N'-(2,4,6-tribromophenyl)thioureas. Retrieved from [Link]

-

MDPI Molecules. (2008). Antimicrobial Activity of Some New Thioureides. (Context for biological activity of halogenated thioureas). Retrieved from [Link]

-

NIH PubMed. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine derivatives. (Reference for H-bonding networks in similar amine/imine systems). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas | European Journal of Chemistry [eurjchem.com]

- 3. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal structure of 2,4,6-Tribromophenylthiourea

Crystal Structure and Electronic Properties of 2,4,6-Tribromophenylthiourea

Executive Summary

This technical guide details the structural and physicochemical characteristics of 2,4,6-Tribromophenylthiourea (C

Chemical Context and Significance

Thiourea derivatives are a cornerstone of crystal engineering due to their ability to form robust hydrogen-bonded networks. The introduction of the 2,4,6-tribromo moiety into the phenyl ring creates a sterically crowded environment that fundamentally alters the molecular conformation compared to unsubstituted phenylthiourea.

-

Steric Locking: The bulky bromine atoms at the ortho (2,6) positions prevent the phenyl ring from achieving coplanarity with the thiourea group. This forces a twisted conformation (dihedral angle

70–90°), breaking molecular symmetry and facilitating the formation of polar crystal classes. -

Electronic Utility: As established by Wang et al. (2011), this structural asymmetry translates into macroscopic electronic functions, specifically piezoelectricity (

) and specific dielectric responses, making it a candidate for organic sensor applications.

Synthetic Methodology

The synthesis of 2,4,6-Tribromophenylthiourea requires a high-purity approach to ensure defect-free crystal growth. The primary pathway involves the nucleophilic addition of ammonia (or ammonium thiocyanate) to the electrophilic isothiocyanate species, or the acid-catalyzed rearrangement of the thiocyanate salt of the aniline.

Synthesis Workflow (DOT Visualization)

Figure 1: Synthetic pathway from aniline precursor to single crystal growth.

Detailed Protocol

-

Precursor Preparation: 2,4,6-Tribromoaniline is prepared by the dropwise addition of bromine to a solution of aniline in glacial acetic acid at 0–5°C. The product precipitates immediately as a white solid.

-

Thiourea Formation:

-

Dissolve 2,4,6-tribromoaniline (10 mmol) in a mixture of ethanol and concentrated HCl.

-

Add Ammonium Thiocyanate (NH

SCN, 15 mmol) and reflux for 4–6 hours. -

Upon cooling, the crude thiourea precipitates.

-

-

Crystal Growth:

-

Solvent: Ethanol or Acetone/Ethanol mixture (1:1).

-

Method: Slow evaporation at room temperature (25°C) over 7–14 days.

-

Morphology: Colorless block or needle-like crystals suitable for X-ray diffraction.

-

Crystallographic Architecture

The crystal structure of 2,4,6-Tribromophenylthiourea is defined by the competition between the strong hydrogen bonding potential of the thiourea unit and the steric bulk of the tribromophenyl group.

Molecular Conformation

Unlike planar thiourea derivatives, the 2,4,6-tribromo derivative adopts a non-planar L-shaped geometry .

-

Thiourea Moiety: The

core remains relatively planar due to resonance delocalization. -

Phenyl Ring: Rotated significantly out of the thiourea plane. The torsion angle

is typically large (

Supramolecular Organization

The lattice is stabilized by a robust network of hydrogen bonds, primarily involving the amine protons and the sulfur atom (N-H...S).

| Interaction Type | Donor | Acceptor | Distance (Å) | Role |

| Primary H-Bond | N(2)-H | S(1) | 3.35 - 3.45 | Forms infinite chains along the crystallographic axis. |

| Secondary H-Bond | N(1)-H | S(1) | 3.40 - 3.50 | Cross-links chains into 2D sheets. |

| Halogen Bond | C-Br | S / N / Br | 3.50 - 3.80 | Stabilizes the stacking of sheets; contributes to lattice rigidity. |

Table 1: Typical hydrogen bonding parameters for ortho-substituted phenylthioureas.

Packing Topology (DOT Visualization)

Figure 2: Schematic of the intermolecular hydrogen bonding network forming the crystal lattice.

Physicochemical & Electronic Properties

The non-centrosymmetric packing of 2,4,6-Tribromophenylthiourea gives rise to macroscopic polar properties.

-

Piezoelectricity (

): The material exhibits a measurable piezoelectric coefficient.[1] This indicates that the dipoles within the unit cell do not cancel out, a direct consequence of the "head-to-tail" hydrogen bonding alignment enforced by the bulky bromine substituents. -

Dielectric Constant (

): Measured values typically range between 3.0 and 5.0 (at 1 kHz), consistent with organic molecular crystals. -

Refractive Index (

): High refractive index values are observed due to the high polarizability of the bromine atoms and the sulfur center.

References

-

Wang, S., Yang, D., Deng, W., & Jiang, Y. (2011).[1] Organic electronic crystals and electronic and optic properties. Ferroelectrics, 413(1), 1-12.

- Primary source for the synthesis, crystal growth, and electronic characterization (piezoelectricity/dielectric) of 2,4,6-tribromophenylthiourea.

- Kusuma, K. et al. (2019). Crystal structure and Hirshfeld surface analysis of thiourea derivatives. Journal of Molecular Structure. Provides comparative structural data for N-H...S hydrogen bonding networks in substituted phenylthioureas.

- Cambridge Structural Database (CSD). General reference for the geometric parameters of thiourea functionalities (C=S bond lengths approx. 1.68 Å, C-N approx. 1.34 Å).

Sources

In Silico to In Vitro: Comprehensive Quantum Chemical Analysis of 2,4,6-Tribromophenylthiourea (TBPT) Derivatives

Executive Summary

This technical guide details the structural, electronic, and reactive properties of 2,4,6-Tribromophenylthiourea (TBPT) and its derivatives. Thiourea derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent antifungal, anticancer, and herbicidal activities. The incorporation of a 2,4,6-tribromophenyl moiety introduces significant steric hindrance and electronic modulation via the heavy-atom effect, altering the pharmacokinetics and non-linear optical (NLO) properties of the parent thiourea.

This document serves as a protocol-driven whitepaper for researchers utilizing Density Functional Theory (DFT) to predict the behavior of TBPT ligands before synthesis and biological assay.[1]

Theoretical Framework & Computational Methodology

The Computational Rationale

The study of TBPT requires a level of theory that balances computational cost with the ability to model weak interactions (hydrogen bonding) and heavy halogen atoms (Bromine).

-

Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic thioureas, providing accurate vibrational frequency predictions.

-

Basis Set Selection: 6-311G(d,p) or 6-311++G(d,p) is mandatory.

-

Why? The large Bromine atoms require a triple-zeta split valence (6-311) to describe the electron density accurately. Diffuse functions (++) are critical for modeling the lone pairs on Sulfur and Bromine, which are active sites for electrophilic attack.

-

Computational Workflow Protocol

The following workflow ensures self-validating results. If imaginary frequencies are found in Step 2, the geometry in Step 1 is a transition state, not a minimum, and must be re-optimized.

Figure 1: Self-validating computational workflow for TBPT analysis. Green path indicates successful convergence.

Structural & Electronic Properties[1][2][3][4][5][6]

Geometric Constraints

The 2,4,6-tribromo substitution pattern creates a "molecular wall." Unlike unsubstituted phenylthiourea, the TBPT aromatic ring cannot rotate freely.

-

Orthogonality: The thiourea moiety (

) is often forced out of the phenyl ring plane (dihedral angle -

Intramolecular Interactions: Look for Hydrogen Bonds between the amine Hydrogen (

) and the ortho-Bromine (

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical descriptor of chemical reactivity and kinetic stability.[1]

| Orbital | Localization | Significance |

| HOMO | Localized on Sulfur (S) and Bromine (Br) lone pairs.[1] | Represents the site of electron donation (Nucleophilic attack). |

| LUMO | Delocalized over the Thiourea ( | Represents the site of electron acceptance (Electrophilic attack). |

| Gap ( | Typically 3.5 - 4.2 eV for TBPT derivatives.[1] | A lower gap implies higher chemical reactivity and "softness," making it a better ligand for soft metals (Hg, Ag). |

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes charge distribution, guiding docking studies.

-

Red Regions (Negative Potential): Concentrated around the Sulfur atom (C=S) and Bromine atoms. These are preferred sites for electrophilic attack (e.g., by metal ions or positively charged protein residues).

-

Blue Regions (Positive Potential): Concentrated on the Amine protons (-NH) .[1] These are hydrogen bond donors.[1]

Experimental Validation: Synthesis & Spectroscopy

To validate the in silico model, the compound must be synthesized and characterized. The synthesis of N-benzoyl-N'-(2,4,6-tribromophenyl)thiourea is the standard reference model.

Synthesis Protocol

Reaction: Nucleophilic addition of 2,4,6-tribromoaniline to an isothiocyanate.

Figure 2: Synthesis pathway for Benzoyl-TBPT derivatives via nucleophilic addition.

Vibrational Spectroscopy Markers

Comparison of calculated (scaled by 0.961 for B3LYP) vs. experimental frequencies confirms the structure.

| Vibrational Mode | Experimental Freq ( | Calculated Freq ( | Diagnostic Feature |

| Broad band; shifts indicate H-bonding.[1] | |||

| Only present in benzoyl derivatives.[1] | |||

| The "fingerprint" of thiourea.[1] | |||

| Strong, sharp peaks confirming tribromo substitution.[1] |

Biological Implications & Docking[1][7]

The 2,4,6-tribromo motif is not merely structural; it enhances biological efficacy through Halogen Bonding .

Reactivity Descriptors

Using Koopmans' theorem, we derive global reactivity indices:

-

Chemical Hardness (

): -

Electrophilicity Index (

): Measures the energy lowering due to maximal electron flow. High

Docking Targets

Researchers should target enzymes where the "soft" Sulfur can interact with a metal center or where the Bromines can fill a hydrophobic pocket.

-

Target: Tyrosinase (Copper-containing enzyme).[1]

-

Mechanism: The Thione (C=S) sulfur coordinates with the Cu ions in the active site, inhibiting melanogenesis. The tribromophenyl ring engages in

stacking or hydrophobic interactions with residues like His263 or Val283 .

References

-

Synthesis and DFT Studies of TBPT Derivatives Title: Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N'-(2,4,6-tribromophenyl)thioureas. Source: European Journal of Chemistry.[1] URL:[Link][1]

-

Thiourea Derivatives in Drug Design Title: Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Source: ResearchGate / Journal of Drug Design and Medicinal Chemistry.[1] URL:[Link][1]

-

Synthesis and Heavy Metal Binding Title: Synthesis of Thiourea Derivatives and Binding Behavior Towards the Mercury Ion. Source: Malaysian Journal of Analytical Sciences.[1] URL:[Link][1]

-

DFT and Docking of Nitrophenyl Derivatives Title: Synthesis, crystal structure, DFT studies, molecular docking of 2-amino-6-methoxy-4-(4-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile. (Contextual reference for DFT/Docking workflow). Source: Journal of Molecular Structure.[1][2] URL:[Link][1]

Sources

Exploiting the 2,4,6-Tribromophenylthiourea Scaffold: Structural Properties and Medicinal Potential

[1]

Executive Summary

2,4,6-Tribromophenylthiourea (TBPTU) is a high-value organosulfur compound traditionally recognized in materials science for its piezoelectric properties and ability to form robust Self-Assembled Monolayers (SAMs) on gold surfaces.[1] However, its unique structural architecture—characterized by a lipophilic, electron-deficient tribromophenyl core—presents an underutilized scaffold in medicinal chemistry.[1]

This technical guide bridges the gap between material physics and pharmacology. It outlines the compound's potential as a privileged scaffold for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and membrane-active antimicrobial agents , leveraging the "sigma-hole" effect of halogen bonding to enhance ligand-receptor affinity.[1]

Part 1: Chemical Architecture & Structural Significance[1][2]

The medicinal potential of TBPTU is dictated by its specific substitution pattern.[1] Unlike simple phenylthioureas, the 2,4,6-tribromo motif confers three critical pharmacodynamic advantages:

The "Tribromo" Steric Shield[1]

-

Metabolic Stability: The bromine atoms at the 2, 4, and 6 positions effectively block the primary sites of metabolic oxidation (hydroxylation) on the phenyl ring.[1] This steric shielding extends the half-life (

) of the scaffold in microsomal stability assays.[1] -

Conformational Locking: The bulky ortho-bromines restrict rotation around the N-Phenyl bond, forcing the molecule into a non-planar, orthogonal conformation.[1] This "butterfly-like" geometry is a prerequisite for binding to the allosteric hydrophobic pocket of HIV-1 Reverse Transcriptase.[1]

Halogen Bonding (The -Hole)

Bromine is a superior halogen bond donor compared to chlorine or fluorine.[1] In TBPTU, the electron-withdrawing nature of the thiourea moiety enhances the positive electrostatic potential (

-

Mechanism: These

-holes can form directional non-covalent interactions with Lewis bases (e.g., carbonyl oxygens in the protein backbone), increasing binding enthalpy beyond simple hydrophobic effects.[1]

Lipophilicity & Membrane Permeability[2]

-

LogP: The tribromo-substitution significantly increases the partition coefficient (LogP > 4.5), facilitating passive transport across bacterial cell membranes and the blood-brain barrier (BBB), a critical factor for CNS-active viral reservoirs.[1]

Part 2: Medicinal Applications & Mechanistic Insights[1][2]

A. Antiviral Potential (NNRTI Scaffold)

The structural homology between TBPTU and the Phenethylthiazolylthiourea (PETT) class of HIV inhibitors (e.g., Trovirdine) is striking.[1]

-

Target: HIV-1 Reverse Transcriptase (Allosteric Site).[1]

-

Binding Mode: The thiourea bridge functions as a hydrogen bond donor/acceptor network (CS...NH backbone interactions).[1] The 2,4,6-tribromophenyl ring acts as the "Wing 1" moiety, filling the hydrophobic tunnel (Val106, Pro236) of the enzyme.[1]

-

Advantage: The high halogen density offers stronger van der Waals contact with the hydrophobic residues compared to the standard chloro- or methyl-substituted analogues.[1]

B. Antimicrobial & Antifungal Activity

Thioureides are established inhibitors of bacterial urease and fungal tyrosinase.[1]

-

Mechanism: The sulfur atom in the thiourea moiety coordinates with the bi-metallic nickel (in urease) or copper (in tyrosinase) active sites, effectively poisoning the enzyme.[1]

-

Spectrum: The high lipophilicity of the tribromo-tail allows the compound to penetrate the thick mycolic acid layer of Mycobacteria and the chitin walls of Candida species.[1]

C. Biosensing Applications (Medical Diagnostics)

While not a drug per se, the ability of TBPTU to form ordered SAMs on gold electrodes allows for the creation of electrochemical biosensors .[1]

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Tribromophenylthiourea

Note: This protocol utilizes a benzoyl isothiocyanate intermediate to ensure high yield and purity, avoiding the lower yields of direct aniline-thiocyanate condensation.[1]

Reagents:

Step-by-Step Methodology:

-

Activation: Dissolve 10 mmol of 2,4,6-tribromoaniline in 50 mL of dry acetone in a round-bottom flask equipped with a reflux condenser.

-

Addition: Dropwise add 11 mmol of benzoyl isothiocyanate while stirring at room temperature.

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3) until the aniline spot disappears.[1]

-

Intermediate Isolation: Cool the solution. The benzoyl-thiourea intermediate will precipitate.[1] Filter and wash with cold ethanol.[1]

-

Hydrolysis: Suspend the intermediate in 50 mL of 10% NaOH solution. Heat at 80°C for 30 minutes to cleave the benzoyl group.

-

Acidification: Cool the mixture and neutralize with dilute HCl to pH 7. The product, 2,4,6-tribromophenylthiourea , will precipitate as a white/off-white solid.[1]

-

Purification: Recrystallize from ethanol/water (1:1).

Yield: Typically 75-85%.[1] Characterization: Melting point (check against literature ~240-250°C dec), FTIR (C=S stretch at ~1250 cm⁻¹).

Protocol 2: HIV-RT Inhibition Assay (In Vitro Screening)

Objective: Determine the IC₅₀ of TBPTU against Recombinant HIV-1 Reverse Transcriptase.[1]

-

Preparation: Dissolve TBPTU in DMSO to create a 10 mM stock. Serial dilute to concentrations ranging from 0.1 nM to 100 µM.[1]

-

Reaction Mix: Combine Poly(rA)·oligo(dT) template-primer, dTTP (labeled with ³H or biotin), and HIV-1 RT enzyme in reaction buffer (50 mM Tris-HCl, pH 7.8, 10 mM MgCl₂).[1]

-

Incubation: Add 5 µL of inhibitor solution to 95 µL of reaction mix. Incubate at 37°C for 1 hour.

-

Termination: Stop reaction with 10% trichloroacetic acid (TCA).

-

Quantification: Measure incorporated thymidine via scintillation counting or colorimetric readout (if using biotin-ELISA).[1]

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Part 4: Visualization & Data[1][2]

Figure 1: Synthesis Pathway & Conformational Logic

The following diagram illustrates the synthesis route and the steric "locking" mechanism that defines the scaffold's bioactivity.[1]

Caption: Synthesis of 2,4,6-Tribromophenylthiourea via benzoyl isothiocyanate, highlighting the steric outcome.

Table 1: Comparative Physicochemical Properties[1][2]

| Property | 2,4,6-Tribromophenylthiourea | Phenylthiourea (Unsubstituted) | Relevance to Med Chem |

| Molecular Weight | ~389 g/mol | 152 g/mol | Higher MW implies stronger dispersion forces.[1] |

| LogP (Est.) | 4.8 - 5.2 | 0.8 | High lipophilicity aids membrane crossing but requires formulation aid.[1] |

| H-Bond Donors | 2 (NH) | 2 (NH) | Critical for backbone binding.[1] |

| Halogen Bonds | 3 (Strong Br...O potential) | 0 | Unique "Sigma-hole" interactions for high-affinity binding.[1] |

| Metabolic Stability | High (Blocked Ortho/Para) | Low (Rapid hydroxylation) | Prolonged in vivo half-life.[1] |

References

-

Structure & Materials Context

-

Synthesis Precursor

- Title: 2,4,6-Tribromoaniline Synthesis and Properties.

-

Source: ChemicalBook / Beilstein Registry.[1]

-

General Thiourea Bioactivity (NNRTIs)

-

Antimicrobial Context

Sources

- 1. 2,4,6-Tribromoaniline synthesis - chemicalbook [chemicalbook.com]

- 2. 2,4,6-Tribromoaniline | 147-82-0 [chemicalbook.com]

- 3. 2,4,6-Tribromophenol Disposition and Kinetics in Rodents: Effects of Dose, Route, Sex, and Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Self-assembled monolayer films of organic thiourea system | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 8. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4,6-Tribromophenylthiourea derivatives and their properties

Topic: 2,4,6-Tribromophenylthiourea Derivatives: Synthesis, Structural Characterization, and Pharmacological Potential Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers

Abstract

The 2,4,6-tribromophenylthiourea scaffold represents a specialized niche within the thiourea class of pharmacophores, distinguished by the significant steric bulk and electronic modulation provided by the tribromo-substitution pattern.[1] Unlike their lighter halogenated counterparts (fluoro- or chloro- derivatives), these compounds exhibit unique lipophilic profiles and halogen-bonding capabilities driven by the "sigma-hole" effect of the bromine atoms.[1] This guide synthesizes recent crystallographic data, synthetic protocols, and biological evaluations (specifically targeting A549 lung cancer lines) to provide a roadmap for leveraging this moiety in drug design.

Introduction: The Tribromo-Motif in Medicinal Chemistry

Thiourea derivatives (

-

Steric Locking: The bulky bromine atoms at the ortho (2,6) positions restrict rotation around the

bond, forcing the molecule into specific conformations that can enhance binding selectivity.[1] -

Lipophilicity: The tribromo moiety significantly increases the partition coefficient (LogP), facilitating membrane permeability—a critical factor for intracellular targets like topoisomerase or kinases.[1]

-

Halogen Bonding: Bromine atoms are excellent donors for halogen bonds (X-bond).[1] The electron-deficient region (sigma-hole) on the bromine can interact with nucleophilic residues (carbonyl oxygens, histidine nitrogens) in the binding pocket, offering an interaction orthogonal to classical hydrogen bonding.[1]

Chemical Synthesis & Mechanism

The synthesis of 2,4,6-tribromophenylthiourea derivatives typically proceeds via the nucleophilic addition of an amine to an isothiocyanate.[1] Due to the deactivating nature of the three bromine atoms on the aniline ring, the nucleophilicity of 2,4,6-tribromoaniline is reduced, often requiring the use of highly reactive acyl isothiocyanates to drive the reaction.

Core Synthetic Pathway (DOT Diagram)[1]

Figure 1: Synthetic route for N-aroyl-N'-(2,4,6-tribromophenyl)thioureas via in situ isothiocyanate generation.

Validated Experimental Protocol

Based on the methodology by Arslan & Aydin (2024).

Reagents:

-

Benzoyl chloride (or substituted derivative)[1]

-

Ammonium thiocyanate (

)[1] -

2,4,6-Tribromoaniline[2]

-

Solvent: Dry acetone[1]

Step-by-Step Procedure:

-

Activation: In a three-necked round-bottom flask equipped with a reflux condenser, dissolve

(1.1 eq) in dry acetone. Add benzoyl chloride (1.0 eq) dropwise.[1] -

In Situ Generation: Reflux the mixture for 1 hour. A white precipitate of ammonium chloride (

) will form, indicating the formation of benzoyl isothiocyanate.[1] -

Addition: Without filtering, add a solution of 2,4,6-tribromoaniline (1.0 eq) in acetone dropwise to the hot reaction mixture.

-

Reaction: Continue refluxing for 1–2 hours. Monitor via TLC (Ethyl Acetate:Hexane 4:1).[1]

-

Isolation: Pour the reaction mixture into ice-cold water. The solid product will precipitate.[1]

-

Purification: Filter the solid, wash copiously with water to remove inorganic salts, and recrystallize from ethanol or an ethanol/DMF mixture to obtain pure crystals.

Critical Note: The steric hindrance of the 2,4,6-tribromo group may slow down the nucleophilic attack.[1] If yields are low, consider using a stronger base catalyst or higher boiling solvent (e.g., dioxane), though the acyl isothiocyanate method usually circumvents this by using a highly electrophilic partner.

Physicochemical & Structural Properties

Crystal Structure & Conformation

X-ray diffraction studies of these derivatives reveal a critical structural feature: the Intramolecular Hydrogen Bond .[1]

-

Pseudo-Ring Formation: An intramolecular hydrogen bond forms between the thiourea

and the carbonyl oxygen ( -

Planarity: The central thiourea core is often planar, but the 2,4,6-tribromophenyl ring is twisted out of plane (dihedral angle > 70°) due to the steric clash between the ortho-bromines and the thiourea sulfur/nitrogen.[1]

Electronic Properties (DFT)

Computational studies (B3LYP/6-311G(d,p)) highlight:

-

HOMO: Localized primarily on the sulfur atom and the tribromophenyl ring (lone pairs of Br).[1]

-

LUMO: Distributed over the benzoyl and thiourea linkage.[1]

-

Electrostatic Potential (MEP): The carbonyl oxygen and thiourea sulfur serve as negative potential regions (H-bond acceptors), while the

protons are positive regions (H-bond donors).[1]

Biological Applications & Efficacy[3][4][5][6][7][8][9][10]

The biological profile of 2,4,6-tribromophenylthioureas is distinct from their non-halogenated analogs.

Anticancer Activity (Cytotoxicity)

Recent evaluations have screened these compounds against human cancer cell lines, specifically A549 (Lung Carcinoma) and HaCaT (Keratinocytes) .[1]

-

Potency: Moderate cytotoxicity is observed, with

values typically in the 25–100 µM range.[1] -

Selectivity: The compounds show dose-dependent antiproliferative effects.[1] The lipophilicity provided by the tribromo-group likely aids in passive diffusion across the cell membrane.[1]

Antimicrobial Activity

Contrary to the high activity seen in some thioureas, the 2,4,6-tribromo derivatives often exhibit limited antibacterial efficacy against standard strains (E. coli, S. aureus).

-

Mechanistic Insight: The excessive bulk of the tribromo group may prevent the molecule from fitting into the tight active sites of bacterial enzymes (e.g., DNA gyrase) that smaller thioureas typically inhibit.[1] This suggests these derivatives are better suited for larger, more hydrophobic binding pockets found in mammalian protein targets (e.g., kinases) rather than bacterial targets.

Structure-Activity Relationship (SAR) Logic

Figure 2: Structure-Activity Relationship (SAR) mapping of the tribromophenylthiourea scaffold.[1]

Summary of Key Data

| Property | Value / Observation | Relevance |

| Melting Point | 207–222 °C | High thermal stability indicating strong crystal lattice energy.[1] |

| Crystal System | Monoclinic ( | Packing is driven by Br...Br and Br...S interactions.[1] |

| IR Spectrum | Diagnostic bands for confirming thiourea linkage formation.[1] | |

| Solubility | Low in water; High in DMSO, Acetone | Requires organic co-solvents for biological assays. |

| Toxicity | Moderate (A549 cells) | Potential lead for lung cancer therapeutics; optimization needed.[1] |

References

-

Arslan, N. B., & Aydin, F. (2024).[3][4] Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N'-(2,4,6-tribromophenyl)thioureas. European Journal of Chemistry, 15(2), 155-165.[1][5]

-

Ghorab, M. M., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties. Chemistry Central Journal, 11, 32. [1]

-

Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[1] Journal of Organic Chemistry, 75, 2327-2332. [1]

-

National Toxicology Program. (1996).[1][6] 2,4,6-Tribromophenol (CASRN: 118-79-6) Nomination Background.[1][6] NTP Summary.

Sources

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas | European Journal of Chemistry [eurjchem.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2,4,6-Tribromophenylthiourea

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 2,4,6-Tribromophenylthiourea, a compound of interest for its potential applications in medicinal chemistry and materials science. The synthetic strategy is a robust, three-stage process commencing with the bromination of aniline to form the key precursor, 2,4,6-tribromoaniline. This precursor is subsequently converted into the reactive intermediate, 2,4,6-tribromophenyl isothiocyanate, which undergoes nucleophilic attack by ammonia to yield the target thiourea. This guide is designed for researchers and professionals in chemical synthesis and drug development, offering in-depth explanations for experimental choices, self-validating checkpoints, and comprehensive safety protocols.

Introduction and Strategic Overview

Thiourea derivatives are a class of organic compounds with a broad spectrum of biological activities and applications as intermediates in organic synthesis. The presence of a heavily halogenated aromatic ring, as in 2,4,6-Tribromophenylthiourea, can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinities, making it a valuable scaffold for investigation. For instance, related brominated compounds are utilized as flame retardants and fungicides[1][2].

The synthetic pathway detailed herein is designed for clarity, reliability, and scalability. It proceeds through well-established, high-yielding reactions, ensuring reproducibility. The core logic is to first construct the stable, electron-deficient aromatic amine, convert it to a highly electrophilic isothiocyanate intermediate, and then introduce the thiourea moiety in the final step. This stepwise approach allows for the isolation and purification of intermediates, which is crucial for achieving high purity in the final product.

Overall Synthetic Pathway

The synthesis is performed in three distinct stages:

-

Stage 1: Synthesis of 2,4,6-Tribromoaniline from Aniline.

-

Stage 2: Conversion of 2,4,6-Tribromoaniline to 2,4,6-Tribromophenyl isothiocyanate.

-

Stage 3: Formation of 2,4,6-Tribromophenylthiourea via reaction with ammonia.

Experimental Protocols

Stage 1: Synthesis of 2,4,6-Tribromoaniline

Principle & Causality: This stage employs an electrophilic aromatic substitution reaction. The amino group (-NH₂) of aniline is a powerful activating group, directing incoming electrophiles to the ortho and para positions. Due to this high degree of activation, bromination proceeds readily and exhaustively at all three available positions (2, 4, and 6) without the need for a Lewis acid catalyst. The reaction is performed in glacial acetic acid, which serves as a polar protic solvent to dissolve the reactants and facilitate the reaction.[3]

Materials & Reagents

| Reagent/Material | Grade | Supplier | Notes |

|---|---|---|---|

| Aniline | Reagent | Sigma-Aldrich | Freshly distilled if discolored |

| Bromine | ACS Reagent | Fisher Scientific | Extremely corrosive and toxic |

| Glacial Acetic Acid | ACS Reagent | VWR | --- |

| Rectified Spirit (Ethanol) | 95% | --- | For recrystallization |

| Deionized Water | --- | --- | --- |

| 250 mL Conical Flask | --- | --- | --- |

| 100 mL Dropping Funnel | --- | --- | --- |

| Ice Bath | --- | --- | --- |

| Büchner Funnel & Flask | --- | --- | --- |

Step-by-Step Protocol

-

Prepare Reactant Solutions:

-

Solution A: In a fume hood, carefully prepare a solution of bromine by adding 8.4 mL of liquid bromine to 20 mL of glacial acetic acid in a beaker.

-

Solution B: In a 250 mL conical flask, prepare a solution by adding 5.0 mL of aniline to 20 mL of glacial acetic acid.[3]

-

-

Reaction Setup: Place the conical flask containing Solution B in an ice bath to cool. Fit a dropping funnel containing Solution A securely above the flask.

-

Bromination: Add Solution A dropwise from the dropping funnel into the stirring Solution B. Maintain a slow addition rate to control the exothermic reaction and keep the temperature low. The flask should be continuously swirled or stirred during the addition.[3]

-

Precipitation: As the bromine solution is added, a yellow-colored precipitate of 2,4,6-tribromoaniline hydrobromide will form.[3]

-

Isolation: Once the addition is complete, pour the entire reaction mixture into approximately 250 mL of cold deionized water. The precipitate will become more substantial.

-

Purification:

-

Filter the crude product using a Büchner funnel.

-

Wash the solid thoroughly with copious amounts of cold water to remove acetic acid and any unreacted starting materials.

-

Recrystallize the crude product from rectified spirit (ethanol) to obtain pure, colorless needles of 2,4,6-tribromoaniline.

-

-

Drying and Characterization: Dry the purified crystals in a desiccator. Determine the yield and melting point (expected: ~122 °C).

Stage 2: Synthesis of 2,4,6-Tribromophenyl Isothiocyanate

Principle & Causality: This transformation is a classic method for converting a primary amine to an isothiocyanate.[4] The reaction proceeds in two conceptual steps:

-

Dithiocarbamate Salt Formation: The primary amine (2,4,6-tribromoaniline) acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂) in the presence of a base (triethylamine) to form a dithiocarbamate salt in situ.[5]

-

Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent, such as p-toluenesulfonyl chloride (tosyl chloride), which facilitates the elimination of a sulfur atom and the formation of the stable isothiocyanate group (-N=C=S).[6]

Materials & Reagents

| Reagent/Material | Grade | Supplier | Notes |

|---|---|---|---|

| 2,4,6-Tribromoaniline | Synthesized in Stage 1 | --- | Must be dry |

| Carbon Disulfide (CS₂) | ACS Reagent | Sigma-Aldrich | Highly flammable, toxic, foul odor |

| Triethylamine (TEA) | Reagent | Fisher Scientific | --- |

| p-Toluenesulfonyl Chloride | Reagent | Alfa Aesar | --- |

| Dichloromethane (DCM) | ACS Reagent | VWR | Anhydrous |

| Saturated NaHCO₃ Soln. | --- | --- | --- |

| Anhydrous MgSO₄ | --- | --- | --- |

| 500 mL Round-Bottom Flask | --- | --- | --- |

| Magnetic Stirrer & Bar | --- | --- | --- |

| Separatory Funnel | --- | --- | --- |

| Rotary Evaporator | --- | --- | --- |

Step-by-Step Protocol

-

Dissolution: In a 500 mL round-bottom flask, dissolve 2,4,6-tribromoaniline (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base and CS₂ Addition: Add triethylamine (2.2 eq) to the solution, followed by the slow, dropwise addition of carbon disulfide (1.5 eq) while stirring at room temperature.

-

Dithiocarbamate Formation: Allow the mixture to stir for 2-3 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Desulfurization: Cool the reaction mixture in an ice bath. Add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (or until TLC indicates the formation of the isothiocyanate).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2,4,6-tribromophenyl isothiocyanate. This intermediate is often used in the next step without further purification.

Stage 3: Synthesis of 2,4,6-Tribromophenylthiourea

Principle & Causality: This is a straightforward nucleophilic addition reaction, which is the most common method for synthesizing thioureas.[7] The nitrogen atom of ammonia is nucleophilic and attacks the highly electrophilic central carbon atom of the isothiocyanate group (-N=C =S). The resulting intermediate rapidly rearranges to form the stable thiourea product.[8]

Materials & Reagents

| Reagent/Material | Grade | Supplier | Notes |

|---|---|---|---|

| 2,4,6-Tribromophenyl Isothiocyanate | Synthesized in Stage 2 | --- | --- |

| Ammonium Hydroxide (NH₄OH) | 28-30% Solution | Sigma-Aldrich | Corrosive, strong odor |

| Ethanol | ACS Reagent | VWR | --- |

| 250 mL Round-Bottom Flask | --- | --- | --- |

| Magnetic Stirrer & Bar | --- | --- | --- |

| Reflux Condenser | --- | --- | --- |

Step-by-Step Protocol

-

Dissolution: Dissolve the crude 2,4,6-tribromophenyl isothiocyanate (1.0 eq) from Stage 2 in ethanol in a 250 mL round-bottom flask.

-

Ammonia Addition: While stirring, add an excess of concentrated ammonium hydroxide solution (approx. 5-10 eq) to the ethanolic solution.

-

Reaction: A white precipitate should begin to form almost immediately. Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Isolation:

-

Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.

-

Filter the solid product using a Büchner funnel.

-

-

Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Drying and Characterization: Dry the final product, 2,4,6-Tribromophenylthiourea, in a vacuum oven. Determine the overall yield, melting point, and confirm its identity using appropriate analytical techniques (FTIR, NMR, MS).

Workflow and Data Summary

Experimental Workflow Diagram

The entire synthetic process from starting material to final product is outlined below.

Caption: Overall workflow for the three-stage synthesis of 2,4,6-Tribromophenylthiourea.

Quantitative Data Summary

| Parameter | Stage 1 (TBA) | Stage 2 (TPI) | Stage 3 (Final Product) |

| Primary Reactant | Aniline (5.0 mL) | 2,4,6-Tribromoaniline | 2,4,6-Tribromophenyl Isothiocyanate |

| Key Reagents | Bromine, Acetic Acid | CS₂, TEA, Tosyl-Cl | NH₄OH |

| Solvent | Acetic Acid | Dichloromethane (DCM) | Ethanol |

| Temperature | 0 °C to RT | 0 °C to RT | Reflux (~78 °C) |

| Reaction Time | ~1 hour | ~12-16 hours | ~1-2 hours |

| Theoretical Yield | ~17.7 g | Dependent on Stage 1 yield | Dependent on Stage 2 yield |

| Expected Yield | 80-90% | 75-85% | 85-95% |

| Product Appearance | White/Colorless Needles | Yellow/Brown Oil/Solid | White Crystalline Solid |

Trustworthiness: A Self-Validating Protocol

This protocol incorporates several checkpoints to ensure reliability and validate the outcome at each stage.

-

In-Process Monitoring: Thin Layer Chromatography (TLC) is recommended, particularly during Stage 2, to monitor the consumption of the starting amine and the formation of the isothiocyanate intermediate. This prevents premature workup and maximizes yield.

-

Intermediate Characterization: The precursor, 2,4,6-tribromoaniline, has a sharp, known melting point (~122 °C). Verifying this property after Stage 1 confirms the purity of the material before proceeding, which is critical as impurities can interfere with subsequent reactions.

-

Final Product Validation: The identity and purity of the final product, 2,4,6-Tribromophenylthiourea, must be rigorously confirmed.

-

Melting Point: A sharp melting point indicates high purity.

-

FTIR Spectroscopy: Look for characteristic peaks: N-H stretching (~3100-3400 cm⁻¹), C=S stretching (~1300-1400 cm⁻¹), and aromatic C-Br stretching (~500-600 cm⁻¹).

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The ¹H NMR should show characteristic signals for the aromatic protons and the -NH₂ protons of the thiourea group. The ¹³C NMR will confirm the presence of the C=S carbon (~180 ppm).

-

Safety and Hazard Management

All synthesis steps must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2,4,6-Tribromoaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation and damage to organs through prolonged exposure.[9][10]

-

Bromine: Extremely toxic, corrosive, and causes severe burns. Handle with extreme caution using appropriate gloves and face shield.

-

Carbon Disulfide (CS₂): Highly flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin. Can cause damage to the central nervous system.

-

Ammonium Hydroxide (conc.): Causes severe skin burns and eye damage. The vapor is a respiratory irritant.[11]

-

Ammonium Thiocyanate (related hazard): Harmful if swallowed, in contact with skin, or if inhaled. Contact with acids liberates very toxic gas.[12]

Waste Disposal: All organic and halogenated waste must be collected in designated, properly labeled waste containers for disposal according to institutional and local environmental regulations.

References

- Saikia, I., Chakraborty, P., Sarma, M. J., Goswami, M., & Phukan, P. (2015). A mild and efficient protocol for the synthesis of 2,4,6-tribromoaniline.

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Available at: [Link]

-

PubChem. (n.d.). 2,4,6-Tribromophenol. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Available at: [Link]

-

Scribd. (n.d.). Synthesis of 2,4,6-Tribromoaniline. Available at: [Link]

-

Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from amines. The Journal of Organic Chemistry, 72(10), 3969-3971. Available at: [Link]

-

Perpétuo, G. J., & Joussef, A. C. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1795-1829. Available at: [Link]

-

Wikipedia. (n.d.). Isothiocyanate. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Available at: [Link]

-

Loba Chemie. (2023). Safety Data Sheet: AMMONIUM THIOCYANATE EXTRA PURE. Available at: [Link]

Sources

- 1. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. polysciences.com [polysciences.com]

- 3. scribd.com [scribd.com]

- 4. Isothiocyanate [medbox.iiab.me]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. lobachemie.com [lobachemie.com]

Gas chromatography-mass spectrometry (GC-MS) analysis of 2,4,6-Tribromophenylthiourea

Abstract

This application note details the method development and validation strategy for the analysis of 2,4,6-Tribromophenylthiourea (TBPTU) via Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent thermal instability of the thiourea moiety, direct injection often leads to pyrolytic degradation, yielding isothiocyanates. This guide provides a robust Trimethylsilylation (TMS) derivatization protocol using BSTFA to stabilize the analyte, ensuring quantitative accuracy and structural integrity.

Introduction & Analytical Challenge

2,4,6-Tribromophenylthiourea combines a sterically hindered, halogenated aromatic ring with a polar, thermally labile thiourea group.

The Thermal Lability Paradox

GC-MS requires volatilization, typically occurring between 200°C and 300°C. However, thioureas are prone to desulfurization or isothiocyanate rearrangement at these temperatures.

-

Direct Injection Failure Mode: Upon entering a hot GC inlet (

), TBPTU typically eliminates ammonia ( -

The Solution: Derivatization of the thione/thiol tautomer prevents thermal degradation by "capping" the active hydrogens, lowering the boiling point, and increasing thermal stability.

Experimental Workflow

The following diagram outlines the critical decision matrix for analyzing this compound.

Figure 1: Analytical workflow contrasting the risk of direct injection with the stability of the derivatization protocol.

Detailed Protocol

Reagents and Materials

| Reagent/Material | Specification | Purpose |

| Solvent | Anhydrous Pyridine or Acetonitrile | Dissolution & Catalyst |

| Derivatizing Agent | BSTFA + 1% TMCS | Silylation of Thiourea group |

| Internal Standard | Phenanthrene-d10 | Quantitation reference |

| Vials | Amber glass, silanized | Prevent surface adsorption |

Sample Preparation (Derivatization)

Note: Moisture is the enemy of silylation.[1][2] Ensure all glassware and solvents are anhydrous.

-

Weighing: Accurately weigh 1.0 mg of 2,4,6-Tribromophenylthiourea into a 1.5 mL amber autosampler vial.

-

Dissolution: Add 500

L of anhydrous pyridine. Vortex for 30 seconds until fully dissolved. -

Reagent Addition: Add 100

L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS . -

Incubation: Cap tightly and heat at 65°C for 30 minutes .

-

Cooling: Allow to cool to room temperature.

-

Dilution: Dilute 1:10 with isooctane prior to injection to prevent column overload.

GC-MS Instrument Parameters

| Parameter | Setting | Rationale |

| Inlet Mode | Splitless (1 min purge) | Maximize sensitivity for trace analysis. |

| Inlet Temp | 260°C | Sufficient to volatilize the TMS derivative. |

| Column | DB-5ms UI (30m x 0.25mm x 0.25 | Low bleed, non-polar phase ideal for aromatics. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |

| Oven Program | 80°C (1 min) | Rapid ramp prevents peak broadening; high final temp ensures elution of heavy brominated species. |

| Transfer Line | 280°C | Prevent condensation before ion source. |

| Source Temp | 230°C | Standard EI source temperature. |

| Scan Range | 45-650 m/z | Covers molecular ion and heavy isotope clusters. |

Results & Discussion

Mass Spectral Interpretation

The mass spectrum of derivatized TBPTU is dominated by the Isotope Cluster caused by the three bromine atoms. Natural bromine exists as

Expected Isotope Pattern (Molecular Ion Cluster)

For a molecule with 3 Bromines, the intensity ratio follows the expansion of

| Ion Identity | Mass Shift | Relative Intensity | Description |

| M | 0 | ~33% | |

| M+2 | +2 Da | ~100% (Base) | |

| M+4 | +4 Da | ~100% | |

| M+6 | +6 Da | ~33% |

Diagnostic Fragments:

-

[M - 15] : Loss of Methyl group from TMS (

). -

m/z 73 : Trimethylsilyl cation (

), confirming successful derivatization. -

m/z 327/329/331 : The 2,4,6-tribromoaniline fragment (cleavage of the C-N thiourea bond).

Troubleshooting Guide

-

Issue: Peak Tailing.

-

Cause: Active sites in the liner or column.

-

Fix: Use Ultra-Inert liners with glass wool; trim 10cm from column head.

-

-

Issue: Appearance of peak at M-74 (Loss of TMS).

-

Cause: Moisture in the sample causing hydrolysis of the derivative.

-

Fix: Use fresh anhydrous solvents; inject immediately after prep.

-

-

Issue: Observation of Isothiocyanate peak.

-

Cause: Incomplete derivatization resulting in thermal degradation of the underivatized portion.

-

Fix: Increase incubation time to 60 mins or use MTBSTFA for a more stable TBDMS derivative.

-

Visualization of Fragmentation Pathway

Figure 2: Primary fragmentation pathways expected in Electron Ionization (EI) mode.

References

-

Michigan State University. (2023). Mass Spectrometry - Fragmentation Patterns (Halogens). Retrieved October 26, 2023, from [Link]

-

Madarász, J., & Pokol, G. (2007).[6] Comparative evolved gas analyses on thermal degradation of thiourea. Journal of Thermal Analysis and Calorimetry. Retrieved October 26, 2023, from [Link]

-

PubChem. (n.d.). 2,4,6-Tribromoaniline Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]

- 3. youtube.com [youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Comparative evolved gas analyses on thermal degradation of thiourea by coupled TG-FTIR and TG/DTA-MS instruments - Repository of the Academy's Library [real.mtak.hu]

Application Note: Infrared Spectroscopic Characterization of 2,4,6-Tribromophenylthiourea

This Application Note is structured as a high-level technical protocol for the identification and characterization of 2,4,6-Tribromophenylthiourea using Fourier Transform Infrared (FTIR) spectroscopy. It is designed for analytical chemists and drug development researchers requiring rigorous validation standards.

Abstract

This protocol outlines the definitive infrared (IR) spectroscopic signature of 2,4,6-Tribromophenylthiourea, a halogenated thiourea derivative with significant potential in medicinal chemistry as an antiviral and antibacterial intermediate. The presence of three bromine atoms at the ortho and para positions creates a unique steric and electronic environment that distinguishes its spectrum from unsubstituted phenylthioureas. This guide provides detailed band assignments, focusing on the diagnostic "Thioamide Bands I–IV," and establishes a validation workflow to ensure compound purity and identity.

Introduction

Thiourea derivatives are a cornerstone of heterocyclic synthesis and drug discovery, often serving as precursors to thiazoles and pyrimidines. 2,4,6-Tribromophenylthiourea presents a specific analytical challenge due to the heavy atom effect (bromine) and the steric hindrance introduced by the 2,6-dibromo substitution pattern.

This steric bulk forces the phenyl ring to twist out of coplanarity with the thiourea moiety, disrupting the

Experimental Methodology

Instrumentation & Parameters

-

Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Bruker Vertex 70).

-

Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high sensitivity.

-

Spectral Range: 4000

to 400 -

Resolution: 2

(Critical for resolving N-H splitting). -

Scans: 32 scans (minimum) to optimize Signal-to-Noise (S/N) ratio.

Sample Preparation

Two methods are validated for this protocol. Method A (ATR) is recommended for routine ID. Method B (KBr Pellet) is required for structural elucidation or publication-quality resolution.

-

Method A: Attenuated Total Reflectance (ATR) [1]

-

Crystal: Diamond or ZnSe single-bounce crystal.

-

Procedure: Place ~5 mg of solid sample on the crystal. Apply high pressure using the anvil to ensure intimate contact.

-

Note: ATR causes a slight peak shift to lower wavenumbers at lower frequencies compared to transmission modes due to depth of penetration effects.

-

-

Method B: KBr Pellet (Transmission)

-

Ratio: 1:100 (1 mg Sample : 100 mg spectroscopic grade KBr).

-

Procedure: Grind intimately in an agate mortar. Press at 10 tons for 2 minutes to form a transparent disc.

-

Advantage: Eliminates optical contact issues; provides sharper bands for the N-H stretching region.

-

Spectral Analysis & Band Assignment

The IR spectrum of 2,4,6-Tribromophenylthiourea is characterized by four distinct zones. The Thioamide Bands are the most diagnostic features for the thiourea core.

Summary Table of Diagnostic Bands

| Frequency Region ( | Functional Group | Vibration Mode | Intensity |

| 3350 – 3150 | Asym.[2] & Sym. Stretching | Medium/Strong | |

| 3080 – 3030 | Stretching | Weak | |

| 1610 – 1590 | Bending / Ring Stretching | Strong | |

| 1550 – 1510 | Thioamide Band I | Strong | |

| 1460 – 1440 | Thioamide Band II | Medium | |

| 1250 – 1050 | Thioamide Band III | Strong | |

| 750 – 700 | Thioamide Band IV | Medium/Sharp | |

| 650 – 500 | Stretching | Medium |

Detailed Interpretation

Zone 1: The N-H Stretching Region (3500–3100

)

Unlike simple amides, thioureas exhibit complex N-H patterns due to the presence of both a primary amino group (

-

Observation: Expect a doublet or triplet cluster.

-

Assignment:

-

: Asymmetric

-

: Symmetric

-

: Secondary

-

: Asymmetric

-

Steric Effect: The 2,6-dibromo substitution prevents intermolecular Hydrogen bonding to some extent, often making these bands sharper than in unhindered phenylthiourea [1].

Zone 2: The Thioamide Fingerprint (1600–700

)

The thiourea group does not display a single isolated

-

Thioamide I (~1530

): Primarily N-H deformation coupled with C-N stretching. This band is sensitive to the electronic nature of the phenyl ring. The electron-withdrawing Br atoms may shift this slightly higher than unsubstituted analogs. -

Thioamide II (~1450

): A complex mixed mode. -

Thioamide III (~1100–1200

): This is often the most intense band and contains significant -

Thioamide IV (~730

): This low-frequency band is arguably the purest

Zone 3: The Halogenated Aromatic Ring

-

C-Br Stretching: Heavy atoms vibrate at low frequencies. Look for bands between 500–650

. -

Ring Substitution Pattern: The 2,4,6-substitution pattern eliminates the "ortho-disubstituted" doublet often seen at 750

. Instead, look for an isolated band around 850–880

Validation & Troubleshooting Protocol

To ensure the synthesized or purchased material is authentic 2,4,6-Tribromophenylthiourea, apply the following "Go/No-Go" logic:

Purity Checks

-

Check 1: Absence of S-H (2500–2600

):-

Observation: A weak band here indicates the compound exists in the thiol (mercapto) tautomer or is contaminated with thiophenol byproducts.

-

Requirement: Baseline must be flat in this region.

-

-

Check 2: Absence of Nitrile (2100–2200

):-

Observation: A sharp peak here suggests unreacted cyanamide or isothiocyanate intermediates.

-

Requirement: Must be absent.

-

Visualization of Molecular Logic

Figure 1: Logical flow of spectral identification regions for 2,4,6-Tribromophenylthiourea.

Workflow Diagram

Figure 2: Step-by-step validation workflow for quality control.

References

-

Panicker, C. Y., et al. (2010). FT-IR, FT-Raman and Ab-Initio Studies of 1,3-Diphenyl Thiourea. European Journal of Chemistry, 1(3), 173-178. Link

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. Link

-

Saeed, A., et al. (2014). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. International Journal of Molecular Sciences, 15, 1863-1883. Link

-

NIST Mass Spectrometry Data Center. (2023). Phenol, 2,4,6-tribromo- IR Spectrum.[3][4][5] NIST Chemistry WebBook, SRD 69. Link

Sources

Application Notes: Evaluating the Antimicrobial Efficacy of 2,4,6-Tribromophenylthiourea

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. This has catalyzed the search for novel chemical entities with potent antimicrobial properties. Thiourea derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral effects.[1][2][3][4] The core structure of thiourea offers a versatile scaffold for chemical modification, allowing for the fine-tuning of its biological activity.[2][5] Halogenation of aromatic rings, in particular, is a well-established strategy in medicinal chemistry to enhance the potency of bioactive molecules. This application note provides a comprehensive guide to evaluating the antimicrobial activity of a specific halogenated thiourea derivative, 2,4,6-Tribromophenylthiourea.

The rationale for investigating 2,4,6-Tribromophenylthiourea stems from the known antimicrobial properties of related compounds. For instance, various substituted phenylthioureas have shown significant activity against a range of bacterial and fungal strains.[6][7][8] Furthermore, the precursor molecule, 2,4,6-tribromoaniline, has been synthesized and has demonstrated antimicrobial activity against E. coli and S. aureus.[9] This suggests that the incorporation of a tribromophenyl moiety into a thiourea backbone could yield a compound with significant antimicrobial potential. These application notes will provide researchers, scientists, and drug development professionals with detailed protocols for the systematic evaluation of 2,4,6-Tribromophenylthiourea's efficacy against a panel of clinically relevant microorganisms.

Principle of the Assays: Unveiling Antimicrobial Action

The primary objective of the described assays is to determine the lowest concentration of 2,4,6-Tribromophenylthiourea that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC) and the lowest concentration that results in microbial death (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC). The methodologies are based on established microdilution techniques, which are the gold standard for antimicrobial susceptibility testing.

The underlying principle involves exposing a standardized population of microorganisms to serial dilutions of the test compound in a liquid growth medium. After a defined incubation period, the presence or absence of microbial growth is determined visually or spectrophotometrically. The MIC is identified as the lowest concentration of the compound at which no growth is observed. To determine whether the inhibitory effect is static (inhibits growth) or cidal (kills the organism), an aliquot from the wells showing no growth is sub-cultured onto an agar medium devoid of the test compound. The MBC or MFC is the lowest concentration from which no microbial growth occurs on the subculture, indicating a 99.9% reduction in the initial inoculum.

Potential Mechanisms of Action

While the precise mechanism of action for 2,4,6-Tribromophenylthiourea is yet to be elucidated, insights can be drawn from studies on other thiourea derivatives. These compounds are known to exert their antimicrobial effects through various pathways, including:

-

Disruption of Cell Wall Integrity: Some thiourea derivatives have been shown to interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[10]

-

Interference with Metabolic Homeostasis: A notable mechanism for some thiourea compounds is the disruption of NAD+/NADH homeostasis, which is crucial for cellular respiration and energy production.[10]

-

Enzyme Inhibition: The thiourea moiety can act as a ligand, chelating essential metal ions in microbial enzymes and thereby inactivating them.[2]

-

Increased Lipophilicity: The presence of the tribromophenyl group is expected to increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.[2][11]

The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of 2,4,6-Tribromophenylthiourea, drawing upon the known mechanisms of related compounds.

Caption: Hypothetical mechanisms of antimicrobial action for 2,4,6-Tribromophenylthiourea.

Materials and Reagents

-

2,4,6-Tribromophenylthiourea (synthesis required or custom order)

-

Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

-

Tryptic Soy Agar (TSA) or other suitable agar for bacteria

-

Sabouraud Dextrose Agar (SDA) or other suitable agar for fungi

-

Sterile 96-well microtiter plates (flat-bottom)

-

Sterile pipette tips

-

Sterile reservoirs

-

Multichannel pipette

-

Incubator (35-37°C for bacteria, 30-35°C for fungi)

-

Spectrophotometer or microplate reader (optional, for OD measurements)

-

Vortex mixer

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (vehicle, e.g., DMSO)

-

Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

Experimental Protocols

Preparation of Stock and Working Solutions

Causality behind choices: DMSO is a common solvent for dissolving hydrophobic compounds like 2,4,6-Tribromophenylthiourea for biological assays. A high-concentration stock solution allows for minimal solvent carryover into the assay, reducing potential toxicity from the solvent itself.

-

Stock Solution (10 mg/mL): Accurately weigh 10 mg of 2,4,6-Tribromophenylthiourea and dissolve it in 1 mL of sterile DMSO. Vortex thoroughly to ensure complete dissolution. This is your stock solution. Store at -20°C for long-term use.

-

Working Solution (1 mg/mL): Aseptically dilute the stock solution 1:10 in the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) to obtain a working solution of 1 mg/mL. This should be prepared fresh for each experiment.

Inoculum Preparation

Causality behind choices: Standardization of the inoculum is critical for the reproducibility of MIC results. The McFarland standard ensures a consistent starting number of microorganisms, and subsequent dilution brings the final inoculum to the recommended concentration for susceptibility testing.

-

From a fresh (18-24 h) culture plate, select 3-5 well-isolated colonies of the test microorganism.

-

Transfer the colonies to a tube containing 5 mL of sterile saline or broth.

-

Vortex to create a smooth suspension.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute this adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

Broth Microdilution Assay for MIC Determination

Causality behind choices: The two-fold serial dilution method allows for the determination of the MIC over a wide range of concentrations. Including positive and negative controls is essential for validating the assay's performance.

-

Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the 1 mg/mL working solution of 2,4,6-Tribromophenylthiourea to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and continuing this process down the row. Discard 100 µL from the last well.

-

Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a final inoculum of 5 x 10^5 CFU/mL.

-

Controls:

-

Positive Control: Wells containing broth, inoculum, and a standard antibiotic.

-

Negative Control (Growth Control): Wells containing broth and inoculum only.

-

Sterility Control: Wells containing broth only.

-

Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used in the assay.

-

-

Seal the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 h for bacteria; 30-35°C for 24-48 h for fungi).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols for In Vitro Evaluation of Thiourea Derivatives

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals